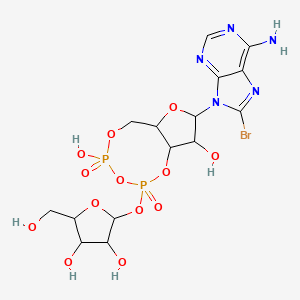
8-bromo-Cyclic ADP-Ribose
Übersicht
Beschreibung
8-bromo-Cyclic ADP-Ribose (8-bromo-cADPR) is an analogue of the second messenger cyclic adenosine diphosphate . It is an inhibitor of cADP-ribose signaling and is used in cell biology research . It is a stable, cell-permeable analog that blocks calcium release evoked by cADP-ribose .
Synthesis Analysis
The detailed synthesis of 7-deaza-8-bromo-cADPR, a novel analogue of cADPR, has been discussed in a paper . Briefly, 7-deazaadenosine (tubercidin) was brominated and selectively phosphorylated with phosphorus oxychloride to yield 7-deaza-8-bromo-AMP .
Molecular Structure Analysis
The chemical structure of 7-deaza-8-bromo-cADPR has been compared with that of cADPR and two previously reported analogues, 8-bromo-cADPR, a specific cADPR antagonist, and 7-deaza-cADPR, a hydrolysis-resistant partial agonist .
Physical And Chemical Properties Analysis
8-bromo-Cyclic ADP-Ribose is a crystalline solid with a molecular formula of C15H18BrN5O13P2 • 2Na and a formula weight of 664.2 . It is soluble in water .
Wissenschaftliche Forschungsanwendungen
“8-bromo-Cyclic ADP-Ribose” is a stable, cell-permeable analog that blocks calcium release evoked by cADP-ribose . It’s commonly used to investigate intracellular signaling through cADP-ribose in isolated cells and tissues . Here are some details about its application:
- Scientific Field : Cell Biology and Cell Signaling .
- Summary of the Application : “8-bromo-Cyclic ADP-Ribose” is used as an inhibitor of cADP-ribose signaling . It’s particularly useful in studies investigating the regulation of calcium release from the endoplasmic and sarcoplasmic reticulum .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary depending on the research context. Generally, it’s used in cellular assays to block calcium release evoked by cADP-ribose .
- Results or Outcomes : The outcomes can also vary depending on the specific research context. In general, the use of “8-bromo-Cyclic ADP-Ribose” has helped to elucidate the role of cADP-ribose in calcium signaling within cells .
-
Regulation of Ryanodine Receptors (RyRs) in Cardiac Myocytes
- Summary of the Application : “8-bromo-Cyclic ADP-Ribose” has been used to investigate the role of RyRs in cardiac myocytes . RyRs are calcium release channels that play a crucial role in excitation-contraction coupling in cardiac cells .
- Methods of Application : The compound is used in cellular assays to block calcium release evoked by cADPR .
- Results or Outcomes : The use of “8-bromo-Cyclic ADP-Ribose” has helped to elucidate the role of cADPR in regulating RyRs and thus calcium release in cardiac myocytes .
-
Investigation of Calcium Signaling in Pulmonary Artery Dilation and Constriction
- Summary of the Application : “8-bromo-Cyclic ADP-Ribose” has been used to investigate the role of calcium signaling in pulmonary artery dilation and constriction .
- Methods of Application : The compound is used in cellular assays to block calcium release evoked by cADPR .
- Results or Outcomes : The use of “8-bromo-Cyclic ADP-Ribose” has helped to elucidate the role of cADPR in regulating calcium signaling and thus pulmonary artery dilation and constriction .
-
Development of Hydrolysis-Resistant cADPR Antagonist
- Summary of the Application : “8-bromo-Cyclic ADP-Ribose” has been used in the development of a hydrolysis-resistant cADPR antagonist .
- Methods of Application : The compound is used in chemical synthesis to create a new molecule with improved properties .
- Results or Outcomes : The development of a hydrolysis-resistant cADPR antagonist has improved the study of cADPR-mediated calcium signaling in intact cells .
-
Investigation of Calcium Signaling in Hypoxic Pulmonary Vasoconstriction
- Summary of the Application : “8-bromo-Cyclic ADP-Ribose” has been used to investigate the role of calcium signaling in hypoxic pulmonary vasoconstriction .
- Methods of Application : The compound is used in cellular assays to block calcium release evoked by cADPR .
- Results or Outcomes : The use of “8-bromo-Cyclic ADP-Ribose” has helped to elucidate the role of cADPR in regulating calcium signaling and thus hypoxic pulmonary vasoconstriction .
-
Development of Hydrolysis-Resistant cADPR Antagonist
- Summary of the Application : “8-bromo-Cyclic ADP-Ribose” has been used in the development of a hydrolysis-resistant cADPR antagonist .
- Methods of Application : The compound is used in chemical synthesis to create a new molecule with improved properties .
- Results or Outcomes : The development of a hydrolysis-resistant cADPR antagonist has improved the study of cADPR-mediated calcium signaling in intact cells .
-
Investigation of Calcium Signaling in Nanojunctions and the Cell-Wide Web
- Summary of the Application : “8-bromo-Cyclic ADP-Ribose” has been used to investigate the role of calcium signaling in nanojunctions and the cell-wide web .
- Methods of Application : The compound is used in cellular assays to block calcium release evoked by cADPR .
- Results or Outcomes : The use of “8-bromo-Cyclic ADP-Ribose” has helped to elucidate the role of cADPR in regulating calcium signaling across intracellular junctions formed by the S/ER .
Safety And Hazards
Zukünftige Richtungen
The peculiar pharmacology of 8-bromo-cyclic adenosine diphosphate-ribose (8-bromo-cADPR) has prompted the development and testing of a novel hypothesis on the mechanism of intracellular calcium signaling . This research could lead to new insights into the role of 8-bromo-Cyclic ADP-Ribose in cellular processes .
Eigenschaften
IUPAC Name |
2-[[8-(6-amino-8-bromopurin-9-yl)-4,9-dihydroxy-2,4-dioxo-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl]oxy]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN5O13P2/c16-15-20-6-11(17)18-3-19-12(6)21(15)13-9(25)10-5(30-13)2-29-35(26,27)34-36(28,32-10)33-14-8(24)7(23)4(1-22)31-14/h3-5,7-10,13-14,22-25H,1-2H2,(H,26,27)(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQQKRPSINJWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN5O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934361 | |
| Record name | 8-(6-Amino-8-bromo-9H-purin-9-yl)-4,9-dihydroxy-2,4-dioxotetrahydro-2H,4H,6H-2lambda~5~,4lambda~5~-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-Cyclic ADP-Ribose | |
CAS RN |
151898-26-9 | |
| Record name | 8-(6-Amino-8-bromo-9H-purin-9-yl)-4,9-dihydroxy-2,4-dioxotetrahydro-2H,4H,6H-2lambda~5~,4lambda~5~-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-cyclic adenosine diphosphate ribose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



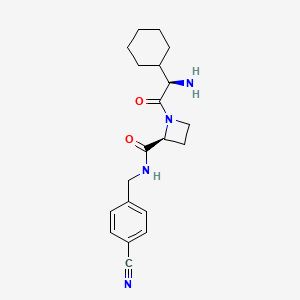
![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide](/img/structure/B587292.png)
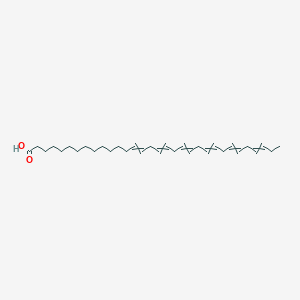
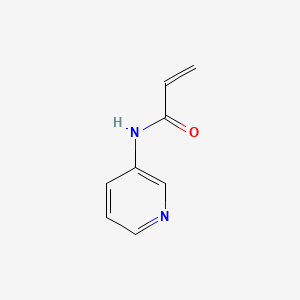
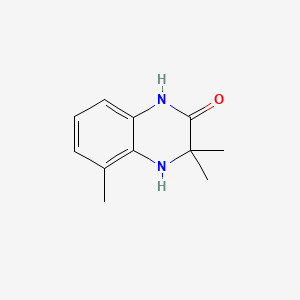
![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)
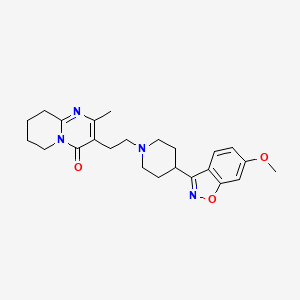
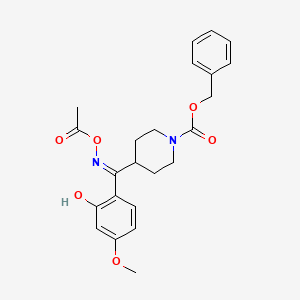
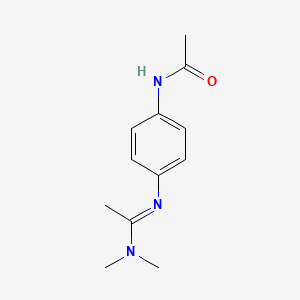

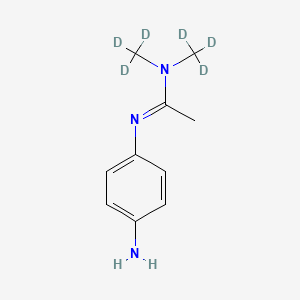
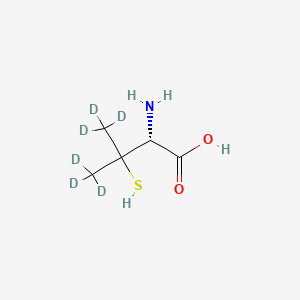
![5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide](/img/structure/B587313.png)